

Unveiling 3-Chloroquinoxaline-2-carbonitrile: A Technical Guide for Scientific Professionals

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Compound of Interest		
Compound Name:	3-Chloroquinoxaline-2-carbonitrile	
Cat. No.:	B11722333	Get Quote

For researchers, scientists, and professionals in drug development, **3-Chloroquinoxaline-2-carbonitrile** emerges as a significant heterocyclic compound with diverse applications. This technical guide provides a comprehensive overview of its chemical identity, properties, and synthesis, laying a foundation for its effective utilization in scientific research.

Core Chemical Identity

At the heart of this guide is the precise identification of **3-Chloroquinoxaline-2-carbonitrile**. Its unique Chemical Abstracts Service (CAS) number is 40254-89-5.[1] This identifier is crucial for accurate documentation, procurement, and regulatory compliance in a laboratory setting.

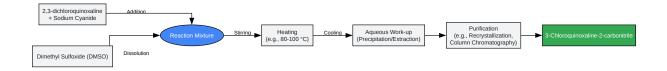
Identifier	Value	Source
CAS Number	40254-89-5	BLD Pharm[1]
Molecular Formula	C9H4CIN3	PubChem[2]
Molecular Weight	189.60 g/mol	BLD Pharm[1]
InChI	InChI=1S/C9H4CIN3/c10-9- 8(5-11)12-6-3-1-2-4-7(6)13- 9/h1-4H	PubChem[2]
SMILES	N#CC1C(CI)=NC2C(=CC=CC =2)N=1	BLD Pharm[1]



Synthesis and Experimental Protocols

The synthesis of **3-Chloroquinoxaline-2-carbonitrile** is a critical aspect for its application in research. A common and effective method involves the reaction of 2,3-dichloroquinoxaline with a cyanide source. The following provides a generalized experimental protocol based on established chemical principles.

A Generalized Synthetic Workflow



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Caption: Generalized workflow for the synthesis of **3-Chloroquinoxaline-2-carbonitrile**.

Detailed Experimental Methodology:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroquinoxaline in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reagent Addition: To this solution, add a stoichiometric equivalent of a cyanide salt, typically sodium cyanide or potassium cyanide, portion-wise while stirring. The addition should be performed at room temperature.
- Reaction Conditions: After the addition is complete, heat the reaction mixture to a
 temperature ranging from 80°C to 100°C. Monitor the progress of the reaction by thin-layer
 chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.



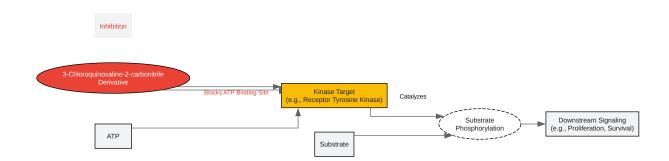
- Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Drug Discovery and Development

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The presence of both a chloro and a cyano group on the quinoxaline scaffold of **3-Chloroquinoxaline-2-carbonitrile** makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for **3-Chloroquinoxaline-2-carbonitrile** are not extensively documented in publicly available literature, its structural motifs suggest potential for inhibition of various kinases, a common target in cancer therapy. The quinoxaline core is a known pharmacophore for kinase inhibitors.





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Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

This technical guide serves as a foundational resource for researchers and professionals. The provided information on its chemical identity, synthesis, and potential applications is intended to facilitate further investigation and innovation in the fields of chemistry and drug discovery.

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References

- 1. 40254-89-5|3-Chloroquinoxaline-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. PubChemLite 3-chloroquinoxaline-2-carbonitrile (C9H4ClN3) [pubchemlite.lcsb.uni.lu]
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